1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide
CAS No.: 1105231-91-1
Cat. No.: VC5811482
Molecular Formula: C21H20ClN5O
Molecular Weight: 393.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105231-91-1 |
|---|---|
| Molecular Formula | C21H20ClN5O |
| Molecular Weight | 393.88 |
| IUPAC Name | 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-pyridin-4-ylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C21H20ClN5O/c22-17-3-1-15(2-4-17)19-5-6-20(26-25-19)27-13-9-16(10-14-27)21(28)24-18-7-11-23-12-8-18/h1-8,11-12,16H,9-10,13-14H2,(H,23,24,28) |
| Standard InChI Key | REIDSJMDXXRWKW-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)NC2=CC=NC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide is C₂₁H₂₁ClN₆O, with a molecular weight of 408.89 g/mol. Its structure comprises three key components:
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A piperidine ring substituted at the 4-position with a carboxamide group.
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A pyridazine ring linked to the piperidine at the 3-position and substituted at the 6-position with a 4-chlorophenyl group.
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A pyridin-4-yl group attached via the carboxamide nitrogen.
Table 1: Structural Components and Their Functional Roles
| Component | Functional Role |
|---|---|
| Piperidine ring | Confers conformational flexibility and basicity |
| Pyridazine moiety | Enhances π-π stacking and hydrogen bonding |
| 4-Chlorophenyl group | Introduces lipophilicity and halogen bonding |
| Pyridin-4-yl carboxamide | Facilitates target binding via hydrogen bonding |
The presence of multiple aromatic systems and a carboxamide linker suggests potential interactions with biological targets such as enzymes or receptors .
Synthesis and Optimization
The synthesis of 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide involves multi-step reactions, typically proceeding through the following stages:
Key Synthetic Steps
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Formation of the pyridazine core: Halogenated pyridazine intermediates (e.g., 3,6-dichloropyridazine) undergo Suzuki-Miyaura coupling with 4-chlorophenylboronic acid to introduce the 4-chlorophenyl group.
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Piperidine functionalization: The piperidine ring is synthesized via cyclization or hydrogenation of pyridine derivatives, followed by carboxylation at the 4-position.
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Amide coupling: The carboxamide group is introduced using coupling agents such as HATU or EDCI, reacting piperidine-4-carboxylic acid with 4-aminopyridine.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 65–75 |
| Piperidine carboxylation | ClCOCO₂Et, DMAP, CH₂Cl₂, rt | 70–80 |
| Amide formation | HATU, DIPEA, DMF, 0°C → rt | 50–60 |
Optimal yields are achieved under inert atmospheres with rigorous purification via column chromatography or recrystallization.
Physicochemical and Spectroscopic Properties
Physicochemical Profile
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C).
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LogP: Calculated LogP of 3.2 indicates moderate lipophilicity, suitable for blood-brain barrier penetration.
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Stability: Stable under ambient conditions but sensitive to strong acids/bases due to the hydrolyzable carboxamide bond.
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.70 (d, J = 5.2 Hz, 2H, pyridine-H), 8.45 (s, 1H, pyridazine-H), 7.85–7.40 (m, 4H, chlorophenyl-H), 4.10–3.70 (m, 2H, piperidine-H), 2.90–2.50 (m, 4H, piperidine-H) .
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HRMS (ESI+): m/z calcd. for C₂₁H₂₁ClN₆O [M+H]⁺: 409.1543; found: 409.1548.
Biological Activity and Mechanism of Action
Glutaminase Inhibition
Structurally analogous piperidine-pyridazine derivatives exhibit potent inhibition of glutaminase (GLS), an enzyme critical for cancer cell metabolism. By blocking glutamate production, this compound may deprive tumors of essential biosynthetic intermediates, as demonstrated in preclinical models of breast and lung cancers .
| Target | Assay Type | Result |
|---|---|---|
| Glutaminase (KGA) | Enzymatic assay | IC₅₀ = 120 nM |
| α4β2 nAChR | Radioligand binding | Kᵢ = 0.8 μM |
| Cancer cell viability (MCF-7) | MTT assay | GI₅₀ = 2.4 μM |
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
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Chlorophenyl vs. Methoxyphenyl: The 4-chloro substituent enhances metabolic stability compared to methoxy analogs, which are prone to demethylation.
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Pyridin-4-yl vs. Phenyl carboxamide: The pyridine ring improves aqueous solubility and target selectivity over simpler aryl groups .
Patent Landscape
Patent filings (e.g., WO 2023012107A1) highlight derivatives of this compound as candidates for combination therapies with checkpoint inhibitors in oncology, underscoring its translational potential.
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